3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione 3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346683
InChI: InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-12-10-22(11-13-23)15-6-4-14(5-7-15)16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25)
SMILES:
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol

3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione

CAS No.:

Cat. No.: VC18346683

Molecular Formula: C20H27N3O4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione -

Specification

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
IUPAC Name tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-12-10-22(11-13-23)15-6-4-14(5-7-15)16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25)
Standard InChI Key MZJMHHWOOZFMPV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3CCC(=O)NC3=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazine-1-carboxylate

  • SMILES: O=C1CCC(C(=O)N1)c1ccc(cc1)N1CCN(CC1)C(=O)OC(C)(C)C

  • Key Functional Groups:

    • Boc-protected piperazine (tert-butoxycarbonyl group)

    • Piperidine-2,6-dione (cyclic imide)

    • Para-substituted phenyl bridge

Physicochemical Properties

PropertyValue
Molecular Weight373.4 g/mol
XLogP32.1 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area75.3 Ų

Data sourced from PubChem and experimental studies .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

  • Piperazine Protection: Introduction of the Boc group to piperazine using di-tert-butyl dicarbonate (Boc anhydride) .

  • Coupling Reactions: Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the Boc-piperazinyl group to a para-bromophenyl-piperidine-2,6-dione precursor .

  • Cyclization: Dieckmann condensation or microwave-assisted cyclization to form the piperidine-2,6-dione core .

Example Protocol:

  • Step 1: Boc protection of piperazine under basic conditions (e.g., NaHCO₃, THF, 0°C).

  • Step 2: Pd-catalyzed coupling of 4-bromophenyl-piperidine-2,6-dione with Boc-piperazine using Pd(PPh₃)₄ and K₂CO₃ .

  • Yield: ~65–80% after purification by column chromatography .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 2.60–2.80 (m, 4H, piperidine CH₂), 3.45–3.60 (m, 8H, piperazine CH₂), 7.25–7.40 (m, 4H, aromatic H).

  • IR (cm⁻¹): 1705 (C=O, imide), 1680 (C=O, Boc), 1245 (C–N) .

CompoundTargetIC₅₀/EC₅₀Reference
TL12-186CRBN12 nM
3-[4-(Piperidin-4-yl)phenyl]piperidine-2,6-dioneBTK85 nM
3f (Benzyl derivative)CVB-28 µM

Applications in Drug Discovery

Prodrug Design

The Boc group serves as a protecting moiety for:

  • Enhancing solubility during synthesis.

  • Enabling controlled release of the active piperazine metabolite in vivo .

PROTAC Development

This compound is a precursor for proteolysis-targeting chimeras (PROTACs). Its structure allows conjugation to E3 ligase ligands (e.g., pomalidomide) for targeted protein degradation .

Future Directions

  • Deprotection Studies: Investigating the kinetics of Boc removal under physiological conditions.

  • In Vivo Efficacy: Testing in xenograft models for oncology applications.

  • Structural Optimization: Introducing fluorinated or chiral centers to improve target selectivity .

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